6,9-Dimethyl-9H-purine belongs to the class of purines, which are nitrogen-containing compounds that serve as essential components in the synthesis of nucleotides and nucleic acids. It is classified under organic compounds due to its carbon-based structure and is further categorized as an alkylated purine derivative due to the presence of methyl substituents.
The synthesis of 6,9-Dimethyl-9H-purine typically involves alkylation processes, particularly the methylation of purine derivatives. One common method includes:
The molecular structure of 6,9-Dimethyl-9H-purine features a bicyclic structure composed of a fused imidazole and pyrimidine ring system. The two methyl groups at positions 6 and 9 significantly influence its chemical properties and reactivity.
The compound's structure can be represented in various forms including its ball-and-stick model or as a two-dimensional diagram highlighting bond angles and lengths .
6,9-Dimethyl-9H-purine participates in several chemical reactions which can be classified as follows:
The mechanism of action for 6,9-Dimethyl-9H-purine primarily involves its interaction with specific enzymes and receptors within biological systems. One notable target is adenosine deaminase, an enzyme crucial for purine metabolism.
6,9-Dimethyl-9H-purine exhibits several notable physical and chemical properties:
The compound's stability is influenced by its structural characteristics, particularly the presence of methyl groups which enhance its resistance to degradation .
The applications of 6,9-Dimethyl-9H-purine span various scientific fields:
The systematic name for this compound, following International Union of Pure and Applied Chemistry (IUPAC) conventions, is N,N-dimethyl-9H-purin-6-amine. This name specifies the dimethyl substitution on the exocyclic amine (N6) and the methyl group at the N9 position of the purine ring system. The compound is also recognized by several synonyms across chemical databases and literature, including:
Table 1: Synonyms of 6,9-Dimethyl-9H-purine
Synonym | Source/Context |
---|---|
N,9-Dimethyl-9H-purin-6-amine | PubChem CID 94845 [2] |
6-Dimethylaminopurine | DNAmod database [8] |
N⁶,N⁶-Dimethyladenine | Biochemical literature |
6-(Dimethylamino)purine | Chemical suppliers [5] |
N,N-Dimethyl-1H-purin-6-amine | Computational chemistry [8] |
The persistence of multiple names reflects its dual identity as both a purine derivative and a biochemical analog of adenine [10].
6,9-Dimethyl-9H-purine has the molecular formula C₇H₉N₅, determined through elemental analysis and high-resolution mass spectrometry [2] [5]. Its molecular weight is 163.18 g/mol, calculated as follows:
This mass is consistent with experimental gas chromatography-mass spectrometry (GC-MS) data showing a molecular ion peak at m/z 163 [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (500 MHz, DMSO-d₆) reveals distinct proton environments [5] [7]:
¹³C NMR confirms carbon assignments:
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational modes include :
Mass Spectrometry:Electrospray ionization (ESI-MS) shows:
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 3.30 (s, 6H) | N6-(CH₃)₂ |
δ 3.95 (s, 3H) | N9-CH₃ | |
¹³C NMR | δ 157.9 ppm | C6 (dimethylamino attachment) |
FT-IR | 1650 cm⁻¹ | C=N imidazole stretch |
GC-MS | m/z 163.18 | Molecular ion [M]⁺ |
While single-crystal X-ray diffraction data for 6,9-dimethyl-9H-purine is not explicitly reported in the provided sources, its structural analogs suggest a coplanar arrangement of the dimethylamino group with the purine ring. Computational models (density functional theory, DFT) predict:
The methyl group at N9 forces the purine ring into a syn conformation, sterically hindering anti orientations. This is corroborated by crystallographic data of similar N9-methylpurines, which show π-stacking distances of 3.4–3.6 Å between rings [3].
The compound exhibits two key dynamic processes in solution:
(C2=N3−) − C6−N6(CH₃)₂ ↔ (C2−N3=) = C6−N⁺(CH₃)₂
Variable-temperature NMR reveals:
At temperatures <0°C, NMR spectra show distinct rotamers arising from slow exchange between syn and anti conformers relative to the N9-methyl group [7]. Molecular dynamics simulations indicate a 3:1 syn:anti equilibrium at 25°C, driven by solvation effects .
These dynamics are critical for understanding its potential interactions with biological macromolecules, where conformational flexibility influences binding specificity [3] [8].
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